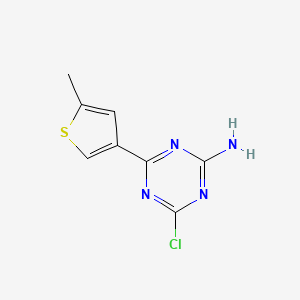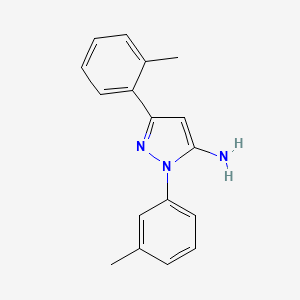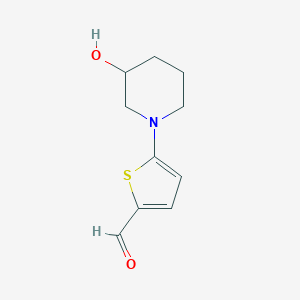
4-Chloro-6-(5-methylthiophen-3-yl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(5-methylthiophen-3-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring substituted with a chloro group, a thiophene ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(5-methylthiophen-3-yl)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride.
Substitution Reactions: The chloro group can be introduced via nucleophilic substitution reactions using reagents like phosphorus oxychloride.
Thiophene Ring Introduction: The thiophene ring can be attached through cross-coupling reactions such as Suzuki or Stille coupling.
Amine Group Introduction: The amine group can be introduced through amination reactions using reagents like ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted triazine derivatives.
Scientific Research Applications
4-Chloro-6-(5-methylthiophen-3-yl)-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(5-methylthiophen-3-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(2-thienyl)-1,3,5-triazin-2-amine: Similar structure but with a different thiophene substitution.
4-Chloro-6-(3-methylthiophen-2-yl)-1,3,5-triazin-2-amine: Similar structure with a different position of the methyl group on the thiophene ring.
Uniqueness
4-Chloro-6-(5-methylthiophen-3-yl)-1,3,5-triazin-2-amine is unique due to the specific positioning of the chloro, thiophene, and amine groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties that make it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C8H7ClN4S |
|---|---|
Molecular Weight |
226.69 g/mol |
IUPAC Name |
4-chloro-6-(5-methylthiophen-3-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H7ClN4S/c1-4-2-5(3-14-4)6-11-7(9)13-8(10)12-6/h2-3H,1H3,(H2,10,11,12,13) |
InChI Key |
GWPTUIXLTBRLKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)C2=NC(=NC(=N2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[(3-Aminocyclobutyl)methyl]-3-ethylurea](/img/structure/B13164966.png)


methanol](/img/structure/B13164975.png)

methanol](/img/structure/B13164983.png)
![N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]acetamide](/img/structure/B13164992.png)
